Cas no 81805-98-3 (7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde)

7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde is a benzodioxole derivative featuring a hydroxy and formyl functional group, making it a versatile intermediate in organic synthesis. Its structure is particularly valuable for constructing heterocyclic compounds and bioactive molecules, often utilized in pharmaceutical and agrochemical research. The presence of both electron-donating (hydroxy) and electron-withdrawing (aldehyde) groups allows for selective reactivity in condensation, oxidation, or substitution reactions. This compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined purity and consistent performance make it suitable for applications requiring precise molecular scaffolds, such as drug discovery or material science.
7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde structure
81805-98-3 structure
商品名:7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde
CAS番号:81805-98-3
MF:C8H6O4
メガワット:166.13084
MDL:MFCD07367796
CID:720337
PubChem ID:12892418

7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde
    • 1,3-Benzodioxole-5-carboxaldehyde,7-hydroxy-
    • 7-HYDROXY-1,3-BENZODIOXIDE-5-CARBOXALDEHYDE
    • 7-hydroxy-1,3-benzodioxole-5-carbaldehyde
    • 3-hydroxy-4,5-methylenedioxybenzaldehyde
    • 5-hydroxypiperonal
    • 7-HYDROXY-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE
    • FT-0600085
    • AC-13932
    • AB31261
    • A928634
    • SCHEMBL3174450
    • F15182
    • AKOS006230146
    • 81805-98-3
    • DTXSID70512443
    • 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde
    • MDL: MFCD07367796
    • インチ: InChI=1S/C8H6O4/c9-3-5-1-6(10)8-7(2-5)11-4-12-8/h1-3,10H,4H2
    • InChIKey: WRORPNYJRVGCGT-UHFFFAOYSA-N
    • ほほえんだ: C1OC2=CC(=CC(=C2O1)O)C=O

計算された属性

  • せいみつぶんしりょう: 166.02700
  • どういたいしつりょう: 166.02660867g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 182
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

  • 密度みつど: 1.5
  • ふってん: 313.1°C at 760 mmHg
  • フラッシュポイント: 134.1°C
  • 屈折率: 1.663
  • PSA: 55.76000
  • LogP: 0.93340

7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde セキュリティ情報

7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D657787-5g
7-hydroxybenzo[d][1,3]dioxole-5-carbaldehyde
81805-98-3 95%
5g
$1385 2024-05-24
eNovation Chemicals LLC
D657787-5g
7-hydroxybenzo[d][1,3]dioxole-5-carbaldehyde
81805-98-3 95%
5g
$1385 2025-02-21
eNovation Chemicals LLC
D657787-1g
7-hydroxybenzo[d][1,3]dioxole-5-carbaldehyde
81805-98-3 95%
1g
$685 2025-02-21
eNovation Chemicals LLC
D657787-1g
7-hydroxybenzo[d][1,3]dioxole-5-carbaldehyde
81805-98-3 95%
1g
$685 2024-05-24
eNovation Chemicals LLC
D657787-5g
7-hydroxybenzo[d][1,3]dioxole-5-carbaldehyde
81805-98-3 95%
5g
$1385 2025-02-27
Chemenu
CM368929-1g
7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde
81805-98-3 95%+
1g
$345 2024-07-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1618587-1g
7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde
81805-98-3 98%
1g
¥3685.00 2024-07-28
eNovation Chemicals LLC
D657787-1g
7-hydroxybenzo[d][1,3]dioxole-5-carbaldehyde
81805-98-3 95%
1g
$685 2025-02-27

7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde 関連文献

7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehydeに関する追加情報

7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde and Its Significance in Modern Chemical Research

7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde, with the CAS number 81805-98-3, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic aldehyde has garnered attention due to its unique structural properties and potential applications in drug discovery and material science. The compound belongs to the benzodioxole class, which is known for its diverse biological activities and synthetic utility.

The molecular structure of 7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde consists of a benzene ring fused with an oxygen-containing heterocycle, specifically a dioxole ring. This configuration imparts remarkable stability and reactivity, making it a valuable intermediate in organic synthesis. The presence of a hydroxyl group at the 7-position and an aldehyde group at the 5-position further enhances its versatility, enabling various chemical transformations and functionalizations.

In recent years, there has been growing interest in exploring the pharmacological properties of benzodioxole derivatives. Studies have demonstrated that compounds within this class exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. The aldehyde functionality in 7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde serves as a reactive site for further derivatization, allowing researchers to design novel molecules with enhanced therapeutic potential.

One of the most compelling aspects of this compound is its role in the development of new pharmaceutical agents. Researchers have leveraged its structural framework to synthesize analogs that target specific biological pathways. For instance, derivatives of 7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde have shown promise in inhibiting enzymes involved in cancer progression. These findings highlight the compound's potential as a lead molecule for drug discovery programs aimed at combating various diseases.

The synthesis of 7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers can obtain high-quality material for their studies. Techniques such as palladium-catalyzed cross-coupling reactions and regioselective functionalization have been particularly useful in constructing the desired molecular architecture.

The chemical properties of this compound also make it a valuable tool in materials science. Its ability to undergo polymerization or form coordination complexes with metal ions opens up possibilities for creating novel materials with tailored properties. For example, researchers have explored its use in developing conductive polymers or metal-organic frameworks (MOFs) that could find applications in electronics or catalysis.

In conclusion, 7-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde (CAS no. 81805-98-3) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for researchers working on drug discovery, organic synthesis, and materials science. As our understanding of its properties continues to evolve, it is likely that new and innovative uses will be uncovered, further solidifying its importance in modern chemical research.

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